2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can undergo reduction reactions to form reduced oxazole derivatives.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile include other furan and oxazole derivatives. These compounds share similar structural features but may differ in their chemical properties and applications. For example:
5-[(Dimethylamino)methyl]-2-furanmethanol: This compound has a similar furan ring but different substituents, leading to different chemical properties and applications.
4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound shares the furan and phenyl groups but has additional functional groups that confer unique properties.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21N3O4/c1-15-4-5-16(2)22(12-15)29-14-19-10-11-21(30-19)24-27-20(13-25)23(31-24)26-17-6-8-18(28-3)9-7-17/h4-12,26H,14H2,1-3H3 |
InChI Key |
BQKWDHIIAGTQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
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